2-[(Piperidine-1-sulfonyl)methyl]benzonitrile 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 1041515-38-1
VCID: VC6417077
InChI: InChI=1S/C13H16N2O2S/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2
SMILES: C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C#N
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.34

2-[(Piperidine-1-sulfonyl)methyl]benzonitrile

CAS No.: 1041515-38-1

Cat. No.: VC6417077

Molecular Formula: C13H16N2O2S

Molecular Weight: 264.34

* For research use only. Not for human or veterinary use.

2-[(Piperidine-1-sulfonyl)methyl]benzonitrile - 1041515-38-1

Specification

CAS No. 1041515-38-1
Molecular Formula C13H16N2O2S
Molecular Weight 264.34
IUPAC Name 2-(piperidin-1-ylsulfonylmethyl)benzonitrile
Standard InChI InChI=1S/C13H16N2O2S/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2
Standard InChI Key QVRJNPJNNWRTQZ-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of three primary components:

  • A benzonitrile moiety (C6H4CN\text{C}_6\text{H}_4\text{CN}), which contributes aromaticity and polarity.

  • A piperidine ring (C5H11N\text{C}_5\text{H}_{11}\text{N}), a six-membered heterocycle with one nitrogen atom, conferring basicity and conformational flexibility.

  • A sulfonylmethyl linker (SO2CH2\text{SO}_2\text{CH}_2) that bridges the benzonitrile and piperidine groups, enhancing stability and influencing electronic interactions .

The spatial arrangement of these groups has been confirmed through nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^{1}\text{H}-NMR data for the related compound 4-(piperidine-1-sulfonyl)-benzonitrile reveals characteristic peaks at δ 1.41–1.60 ppm (piperidine protons) and δ 7.82 ppm (aromatic protons) . Similar splitting patterns are expected for 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile, with slight shifts due to the methyl linker’s electronic effects.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}
Molecular Weight264.35 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The absence of thermal stability data underscores the need for further experimental characterization.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile is publicly available, analogous compounds suggest a multi-step approach:

  • Sulfonation: Reacting piperidine with chlorosulfonic acid to form piperidine-1-sulfonyl chloride.

  • Alkylation: Coupling the sulfonyl chloride with 2-(bromomethyl)benzonitrile in the presence of a base (e.g., triethylamine) to yield the target compound .

This methodology mirrors the synthesis of 4-(piperidine-1-sulfonyl)-benzonitrile, where sulfonation and subsequent nucleophilic substitution achieved a 72% yield .

Spectroscopic Analysis

NMR Spectroscopy:

  • 1H^{1}\text{H}-NMR: Expected signals include:

    • δ 1.41–1.60 ppm (m, 6H, piperidine CH2_2).

    • δ 2.99–3.17 ppm (m, 4H, piperidine N–CH2_2).

    • δ 4.30 ppm (s, 2H, SO2_2CH2_2).

    • δ 7.50–7.82 ppm (m, 4H, aromatic H) .

  • 13C^{13}\text{C}-NMR: Key resonances would correspond to the sulfonyl carbon (~δ 55 ppm), nitrile carbon (~δ 117 ppm), and aromatic carbons (δ 128–141 ppm) .

Mass Spectrometry: A molecular ion peak at m/z 264.35 (M+^+) would confirm the molecular weight.

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s interaction with viral proteins using X-ray crystallography or cryo-EM.

  • Derivatization: Introduce substituents (e.g., halogens, methoxy groups) to the benzonitrile ring to modulate bioavailability.

  • Therapeutic Expansion: Evaluate activity against other viruses (e.g., SARS-CoV-2, HIV) and non-viral targets (e.g., kinases).

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